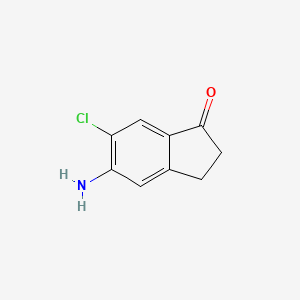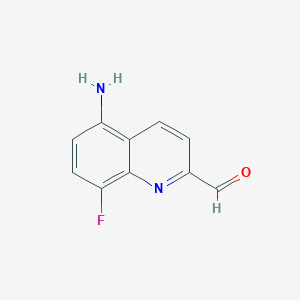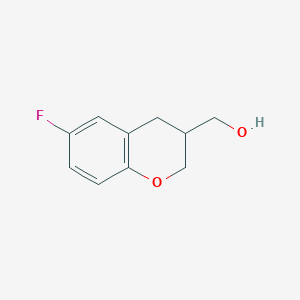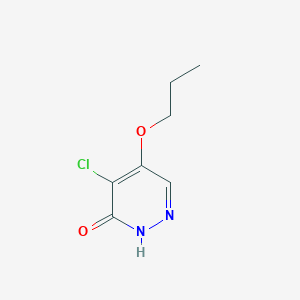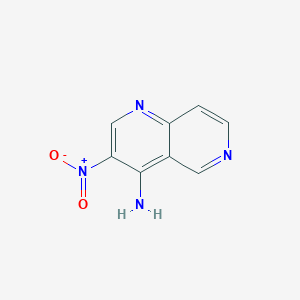
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antiproliferative agent against certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be mediated through the induction of oxidative stress and disruption of cellular homeostasis, leading to apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone include other quinoline derivatives such as:
5,6,7,8-Tetrahydroquinoline: Known for its use in the synthesis of various pharmaceuticals.
2-Methyl-5,6,7,8-tetrahydroquinoline: Studied for its biological properties and potential therapeutic applications.
8-Hydroxyquinoline: Widely used as an antimicrobial agent and in the development of metal chelators. What sets this compound apart is its unique ethanone group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
62230-68-6 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
YLDUUPUFFKQIDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CCC2)C(=O)C)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


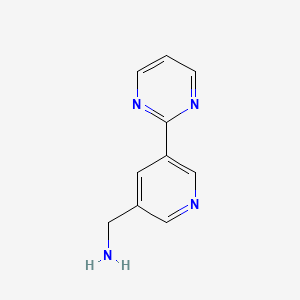
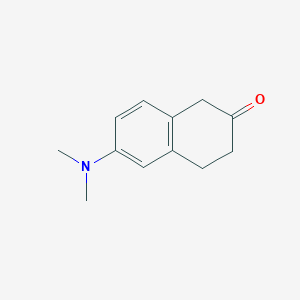
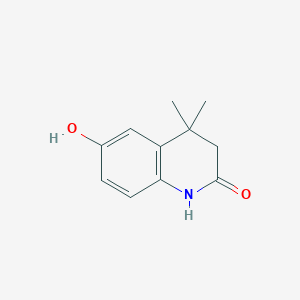
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

